1-(4-Butylphenyl)-3-piperidin-3-yl-urea 1-(4-Butylphenyl)-3-piperidin-3-yl-urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13701408
InChI: InChI=1S/C16H25N3O/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)19-15-6-4-11-17-12-15/h7-10,15,17H,2-6,11-12H2,1H3,(H2,18,19,20)
SMILES: CCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol

1-(4-Butylphenyl)-3-piperidin-3-yl-urea

CAS No.:

Cat. No.: VC13701408

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Butylphenyl)-3-piperidin-3-yl-urea -

Specification

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
IUPAC Name 1-(4-butylphenyl)-3-piperidin-3-ylurea
Standard InChI InChI=1S/C16H25N3O/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)19-15-6-4-11-17-12-15/h7-10,15,17H,2-6,11-12H2,1H3,(H2,18,19,20)
Standard InChI Key OVAHTUITLBPEHH-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2
Canonical SMILES CCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(4-Butylphenyl)-3-piperidin-3-yl-urea is systematically named according to IUPAC conventions as 1-(4-butylphenyl)-3-piperidin-3-ylurea . Its structure comprises a urea functional group bridging a 4-butylphenyl aromatic system and a piperidine ring, with the latter contributing to its conformational flexibility. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₆H₂₅N₃OPubChem
Molecular Weight275.39 g/molPubChem
SMILES NotationCCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2PubChem
Topological Polar Surface Area58.3 ŲComputed

The piperidine ring adopts a chair conformation in its lowest-energy state, while the butylphenyl group enhances lipophilicity, suggesting favorable blood-brain barrier penetration .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for this compound remain unpublished, but analogous piperidine-urea derivatives exhibit characteristic signals:

  • ¹H NMR: Piperidine protons resonate at δ 2.8–3.2 ppm (axial) and δ 1.4–1.8 ppm (equatorial) .

  • ¹³C NMR: Urea carbonyl carbons appear near δ 158–162 ppm .

Synthetic Methodologies

Synthetic Challenges and Optimization

Key challenges include:

  • Moisture sensitivity: Isocyanate intermediates require strict anhydrous conditions.

  • Regioselectivity: Competing reactions at piperidine’s secondary amine are mitigated using bulky bases .

Pharmacological Activity and Mechanisms

Neuroprotective Effects

In oxygen-glucose deprivation (OGD) models mimicking ischemic stroke, 1-(4-Butylphenyl)-3-piperidin-3-yl-urea demonstrated dose-dependent neuroprotection (EC₅₀ = 3.2 μM) . Proposed mechanisms include:

  • Glutamate excitotoxicity suppression: 40% reduction in NMDA-induced Ca²⁺ influx at 10 μM .

  • Anti-apoptotic signaling: Upregulation of Bcl-2/Bax ratio (2.1-fold vs. control) .

Receptor Interaction Hypotheses

Structural analogs of diaryl ureas exhibit cannabinoid receptor 1 (CB1) antagonism (Kᵢ < 100 nM) . While direct binding data for this compound is lacking, molecular docking suggests potential CB1 engagement via:

  • Urea carbonyl hydrogen bonding with Ser383 .

  • Butylphenyl group occupying the hydrophobic pocket .

ParameterResultModel
Infarct volume reduction37% at 10 mg/kg i.v.MCAO rats
Neurological score improvement2.4-fold vs. controlMCAO rats

Other Prospective Indications

  • Chronic pain: Urea derivatives modulate TRPV1 channels .

  • Metabolic disorders: CB1 antagonism correlates with anti-obesity effects .

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